molecular formula C18H18F3N3O3S2 B6579348 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 851409-48-8

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B6579348
CAS No.: 851409-48-8
M. Wt: 445.5 g/mol
InChI Key: JBDWVQRHGHGPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C18H18F3N3O3S2 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.07416828 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

F0612-0111 primarily targets carbonic anhydrase IX (CAIX), a metalloenzyme that plays a crucial role in maintaining acid-base balance in cells, particularly under hypoxic conditions . CAIX is overexpressed in various cancers and is associated with poor prognosis, making it a significant target for anticancer therapies .

Mode of Action

F0612-0111 interacts with CAIX by binding to its active site, inhibiting its enzymatic activity. This inhibition prevents the conversion of carbon dioxide and water into bicarbonate and protons, disrupting the acid-base balance within the tumor microenvironment . The resulting acidic environment hampers cancer cell survival and proliferation .

Biochemical Pathways

The inhibition of CAIX by F0612-0111 affects several biochemical pathways. Primarily, it disrupts the pH regulation within the tumor microenvironment, leading to reduced cell viability and migration . This disruption also affects pathways related to cell metabolism and hypoxia response, further inhibiting tumor growth and metastasis .

Pharmacokinetics

The pharmacokinetics of F0612-0111 involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed and distributed throughout the body, with a significant affinity for hypoxic tumor tissues where CAIX is overexpressed . Its metabolism primarily occurs in the liver, and it is excreted via the kidneys . These properties ensure adequate bioavailability and targeted action within the tumor microenvironment .

Result of Action

At the molecular level, F0612-0111’s inhibition of CAIX leads to a decrease in intracellular pH, which induces apoptosis and reduces cell proliferation . At the cellular level, this results in decreased tumor growth and metastasis, as well as increased sensitivity to other anticancer treatments .

Action Environment

The efficacy and stability of F0612-0111 are influenced by environmental factors such as pH, temperature, and the presence of other biomolecules. The compound is most effective in the acidic and hypoxic conditions typical of tumor microenvironments . Its stability is maintained across a range of physiological temperatures, ensuring consistent therapeutic action .

: Frontiers in Oncology : DrugBank Online

Properties

IUPAC Name

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3S2/c1-3-24-16(26)15-13(8-10(2)29-15)23-17(24)28-9-14(25)22-11-4-6-12(7-5-11)27-18(19,20)21/h4-7,10H,3,8-9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDWVQRHGHGPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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